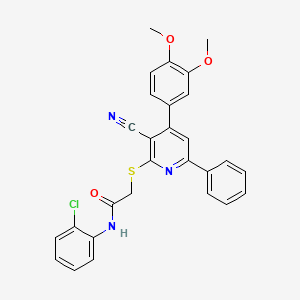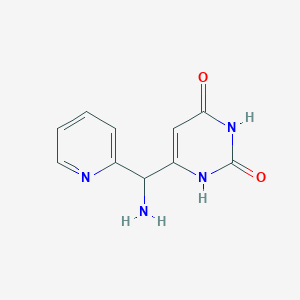
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an azepane ring, and a propionic acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This step usually involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Propionic Acid: The final step involves coupling the Boc-protected azepane with propionic acid or its derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality. This amine can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The azepane ring and propionic acid moiety may also contribute to the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(®-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid: A stereoisomer with similar structural features but different spatial arrangement.
®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)-propionic acid: A compound with a piperidine ring instead of an azepane ring.
®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-hexan-1-yl)-propionic acid: A compound with a hexane ring instead of an azepane ring.
Uniqueness
®-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc-protected amine, azepane ring, and propionic acid moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C14H24N2O5 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
(2R)-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-,10+/m1/s1 |
InChIキー |
CAKZYEGRDMPHCV-ZJUUUORDSA-N |
異性体SMILES |
C[C@H](C(=O)O)N1CCCC[C@@H](C1=O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


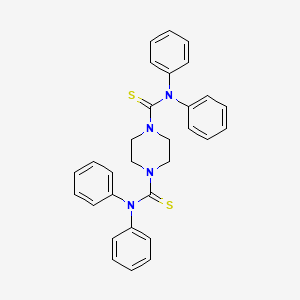
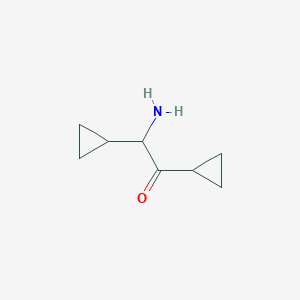
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
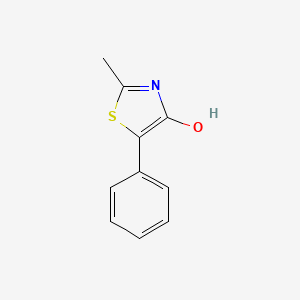

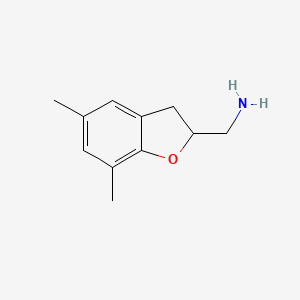
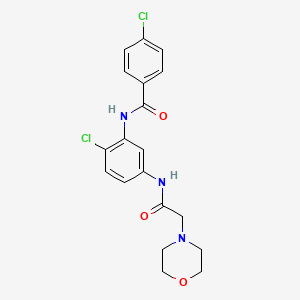

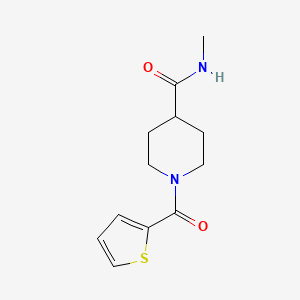
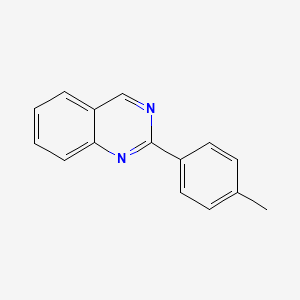
![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)

